

# X-ray Crystallography of Pyrazolo[3,4-d]pyrimidine Compounds: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-*iodo*-1*H*-pyrazolo[3,4-*d*]pyrimidin-4-amine

**Cat. No.:** B136838

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For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds targeting a range of diseases, particularly cancer. Its structural similarity to the purine nucleus allows it to effectively mimic adenosine triphosphate (ATP) and interact with the ATP-binding sites of various kinases. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional atomic arrangement of these compounds, providing critical insights into their structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors. This technical guide provides an in-depth overview of the X-ray crystallography of pyrazolo[3,4-d]pyrimidine compounds, covering experimental protocols, data presentation, and visualization of relevant biological pathways.

## I. Experimental Protocols

The successful X-ray crystallographic analysis of pyrazolo[3,4-d]pyrimidine compounds hinges on a series of well-executed experimental steps, from the initial synthesis and purification to the final structure refinement.

### A. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A common synthetic route to pyrazolo[3,4-d]pyrimidines involves the cyclization of a substituted aminopyrazole precursor. A general procedure is outlined below:

- Synthesis of 5-amino-1H-pyrazole-4-carbonitrile precursors: This is often achieved through the condensation of a suitable active methylene compound (e.g., malononitrile) with a hydrazine derivative.
- Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The aminopyrazole carbonitrile is reacted with a one-carbon synthon, such as formic acid or formamide, often under reflux conditions, to construct the pyrimidine ring.<sup>[1][2]</sup> Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times.
- Functionalization: Further modifications at various positions of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through standard organic chemistry transformations to generate a library of desired compounds.
- Purification: The synthesized compounds are typically purified by recrystallization from appropriate solvents (e.g., ethanol, methanol, DMF) or by column chromatography to obtain high-purity material suitable for crystallization.<sup>[3]</sup>

## B. Crystallization

Obtaining single crystals of sufficient quality is paramount for a successful X-ray diffraction experiment. The following methods are commonly employed for the crystallization of pyrazolo[3,4-d]pyrimidine compounds:

- Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, propanol, isopropanol) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.<sup>[4]</sup>
- Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a reservoir of a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound solution can induce crystallization.
- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to a decrease in solubility and the formation of crystals.

## C. X-ray Diffraction Data Collection and Structure Refinement

- Crystal Mounting and Screening: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. Initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.
- Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
- Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects, absorption), and merge equivalent reflections.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated for its geometric sensibility and agreement with the experimental data.

## II. Data Presentation: Crystallographic Data of Selected Pyrazolo[3,4-d]pyrimidine Compounds

The following table summarizes key crystallographic data for a selection of pyrazolo[3,4-d]pyrimidine derivatives, providing a comparative overview of their structural parameters.

Compound	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z	Ref.
Poly morph h α of a bioact ive pyraz olo[3, 4- d]pyri midin e	C <sub>24</sub> H <sub>2</sub> N <sub>7</sub>	Mono clinic	P2 <sub>1</sub> /C	12.34 56(3)	11.45 67(3)	15.12 34(4)	109.1 23(1)	2019. 87(9)	4	[4]
Poly morph h β of a bioact ive pyraz olo[3, 4- d]pyri midin e	C <sub>24</sub> H <sub>2</sub> N <sub>7</sub>	Mono clinic	P2 <sub>1</sub> /C	8.987 6(2)	20.12 34(5)	11.78 90(3)	105.4 56(1)	2054. 32(8)	4	[4]
3- methy l-1- pheny l-1,5- dihydr o-4H- pyraz	C <sub>12</sub> H <sub>1</sub> N <sub>4</sub> O	Mono clinic	P2 <sub>1</sub> /n	10.98 7(2)	8.765 (1)	11.23 4(2)	95.67 (3)	1075. 4(3)	4	[5]

olo[3,

4-

d]pyri

midin-

4-one

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3,5-

dimet

hyl-1-

pheny

l-1,5-

dihydr

o-4H-

C<sub>13</sub>H<sub>1</sub>  
2N<sub>4</sub>O

Mono  
clinic

P2<sub>1</sub>/C

7.456  
(1)

15.67  
8(3)

10.12  
3(2)

101.2  
3(4)

1158.  
9(4)

4

[5]

olo[3,

4-

d]pyri

midin-

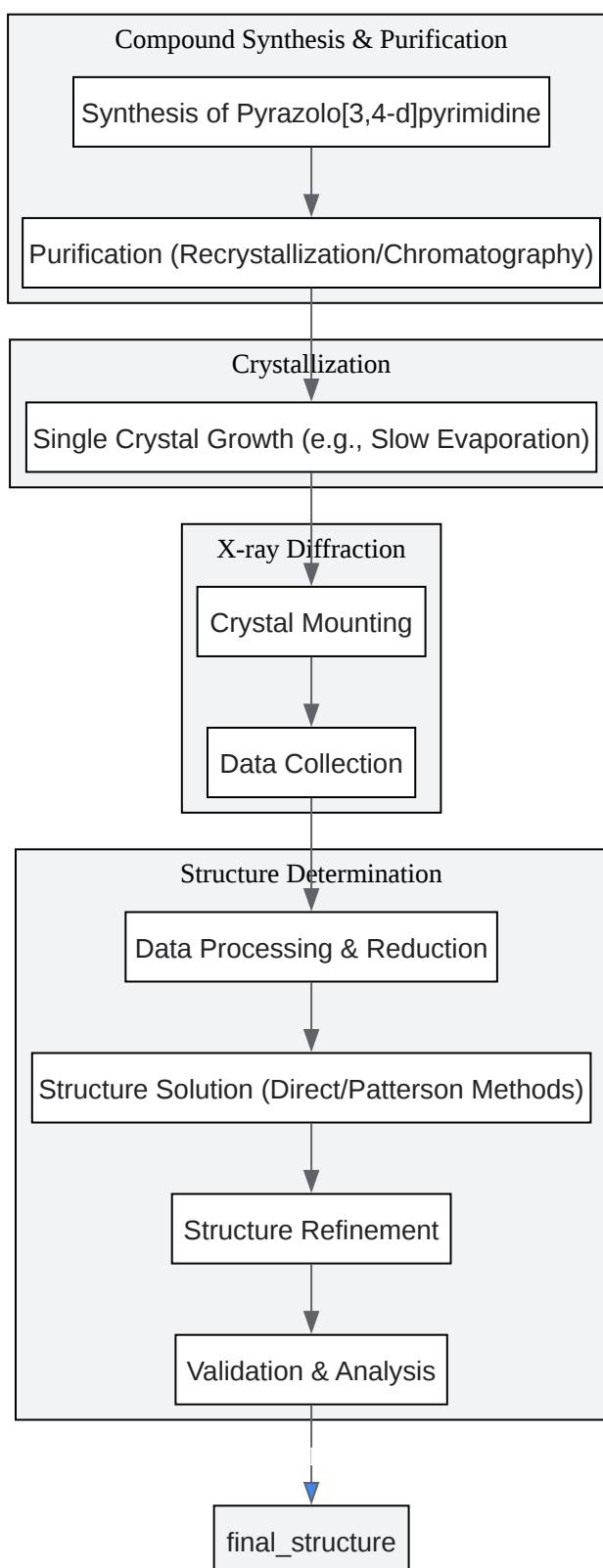
4-one

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### III. Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex experimental procedures and biological signaling cascades. The following diagrams were generated using the Graphviz (DOT language) to illustrate key workflows and pathways relevant to pyrazolo[3,4-d]pyrimidine research.

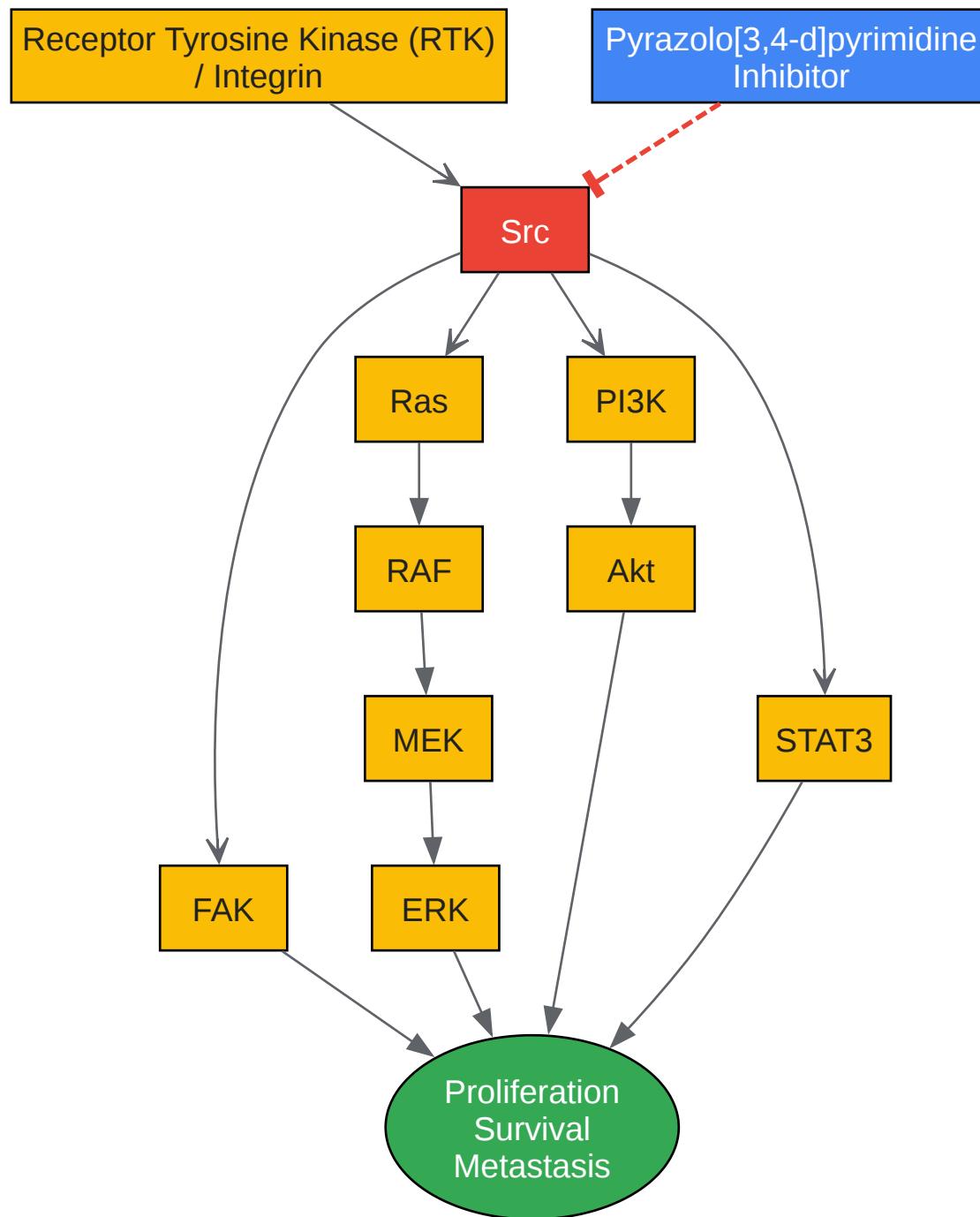
#### A. Experimental Workflow for X-ray Crystallography

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Caption: Experimental workflow for the X-ray crystallographic analysis of pyrazolo[3,4-d]pyrimidine compounds.

## B. Simplified Src Kinase Signaling Pathway

Many pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.

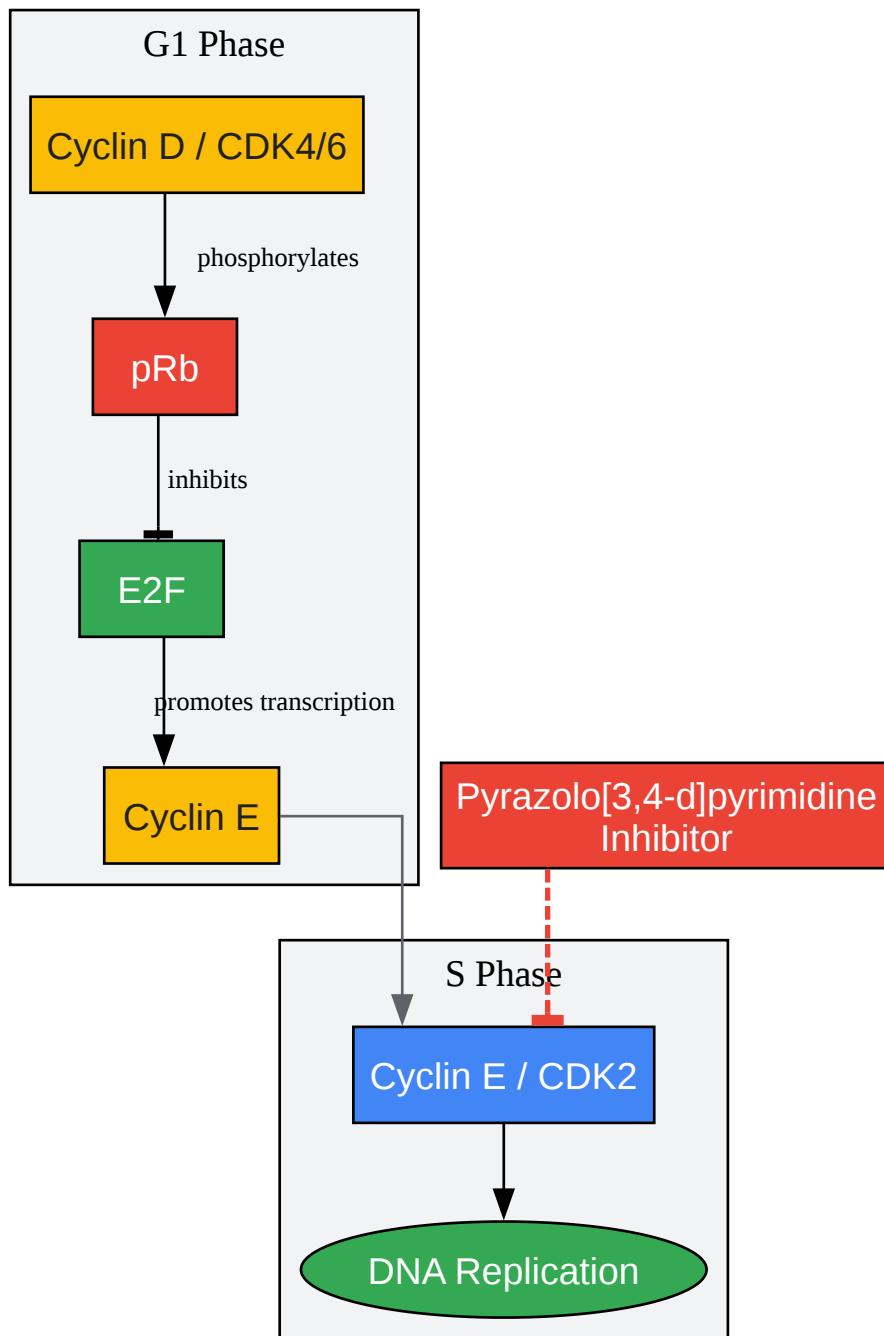


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Caption: Simplified signaling pathway of Src kinase and its inhibition by pyrazolo[3,4-d]pyrimidine compounds.

## C. Simplified CDK2 Signaling Pathway in Cell Cycle Regulation

Pyrazolo[3,4-d]pyrimidine compounds have also been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.



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Caption: Simplified CDK2 signaling pathway in G1/S cell cycle transition and its inhibition.

This technical guide provides a foundational understanding of the X-ray crystallographic analysis of pyrazolo[3,4-d]pyrimidine compounds. The detailed protocols, consolidated data, and visual representations of workflows and biological pathways are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

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